5-Aminopyridine-2-carboxylic acid
Overview
Description
5-Amino-2-pyridinecarboxylic acid, also known as 5-amino-2-picolinic acid, is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridinecarboxylic acid and features an amino group at the 5-position and a carboxylic acid group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-pyridinecarboxylic acid can be synthesized through several methods:
Reductive Alkylation: This involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis.
Alkylation of Urethane: The urethane derivative is alkylated and then hydrolyzed to yield the desired compound.
Selective Reduction: Selective reduction of the appropriate amide using sodium borohydride (NaBH4) followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 5-amino-2-pyridinecarboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinecarboxylic acid derivatives.
Scientific Research Applications
5-Amino-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of antihypertensive agents.
Mechanism of Action
The mechanism of action of 5-amino-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its potential antihypertensive activity, it may interact with receptors or enzymes involved in blood pressure regulation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the amino group at the 5-position.
Nicotinic Acid (3-pyridinecarboxylic acid): Similar structure but the carboxylic acid group is at the 3-position.
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but the carboxylic acid group is at the 4-position.
Uniqueness
5-Amino-2-pyridinecarboxylic acid is unique due to the presence of both an amino group at the 5-position and a carboxylic acid group at the 2-position. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
5-aminopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJARUKOMOGTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400359 | |
Record name | 5-Amino-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24242-20-4 | |
Record name | 5-Aminopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-amino-2-pyridinecarboxylic acid derivatives potentially useful for treating hypertension?
A1: While the precise mechanism of action isn't detailed in the provided abstracts, research indicates that many derivatives of 5-amino-2-pyridinecarboxylic acid display potent antihypertensive effects in animal models. Specifically, these compounds demonstrated efficacy in both spontaneously hypertensive rats (SHR) [] and renal hypertensive dogs (RHD) []. This suggests their potential as therapeutic agents for managing hypertension.
Q2: How does the structure of 5-amino-2-pyridinecarboxylic acid derivatives influence their antihypertensive activity?
A2: The research highlights the impact of structural modifications on the antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives []. By optimizing the substituents on the core structure, researchers were able to enhance potency. For instance, compounds like 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid (compound 65 in the study) exhibited notable antihypertensive activity in the SHR model []. This underscores the importance of structure-activity relationship (SAR) studies in drug development.
Q3: Were there any challenges in developing these compounds for potential clinical use?
A3: Yes, despite promising antihypertensive activity in animal models, compound 65 (5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid) did not progress to clinical trials []. The decision stemmed from findings during preclinical toxicity evaluations. This highlights the critical importance of thorough safety assessments during drug development.
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